
1,3-Dihydroxy-2-propanone-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-2-propanone-2-13C can be synthesized through the catalytic oxidation of glycerol. This process involves the use of acetic acid bacteria, such as Gluconobacter oxydans, which exhibit high activity of glycerol dehydrogenase . The reaction is typically carried out in an aqueous solution of glycerol at a pH of 7.5 and a temperature of 23°C, using immobilized cell preparations of the bacteria as the biocatalyst .
Industrial Production Methods
Industrial production of this compound primarily relies on microbial fermentation. The process involves the incomplete oxidation of glycerol by acetic acid bacteria, resulting in the formation of dihydroxyacetone. This method is preferred due to its high efficiency and the overproduction of glycerol by the biodiesel industry .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-2-propanone-2-13C undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyacetone phosphate, an important intermediate in glycolysis.
Reduction: It can be reduced to glycerol, a common reaction in carbohydrate metabolism.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The Maillard reaction occurs under mild heating conditions in the presence of amino acids.
Major Products Formed
Oxidation: Dihydroxyacetone phosphate.
Reduction: Glycerol.
Substitution: Melanoidins.
Scientific Research Applications
1,3-Dihydroxy-2-propanone-2-13C has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-2-propanone-2-13C involves its interaction with amino acids in the skin, leading to the formation of melanoidins through the Maillard reaction. This reaction occurs when the carbonyl group of dihydroxyacetone reacts with the amino groups of proteins, resulting in the formation of brown pigments . Additionally, dihydroxyacetone can be phosphorylated to form dihydroxyacetone phosphate, which is an important intermediate in glycolysis and lipid biosynthesis .
Comparison with Similar Compounds
1,3-Dihydroxy-2-propanone-2-13C can be compared with other similar compounds, such as:
Glyceraldehyde: Another simple sugar that is an intermediate in glycolysis.
Glycerol: A trihydroxy alcohol that can be formed by the reduction of dihydroxyacetone.
Dihydroxyacetone phosphate: A phosphorylated form of dihydroxyacetone that plays a key role in glycolysis.
The uniqueness of this compound lies in its ability to undergo the Maillard reaction, making it valuable in the cosmetic industry for self-tanning products .
Properties
CAS No. |
82425-97-6 |
|---|---|
Molecular Formula |
C3H6O3 |
Molecular Weight |
91.07 g/mol |
IUPAC Name |
1,3-dihydroxy(213C)propan-2-one |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2/i3+1 |
InChI Key |
RXKJFZQQPQGTFL-LBPDFUHNSA-N |
Isomeric SMILES |
C([13C](=O)CO)O |
Canonical SMILES |
C(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



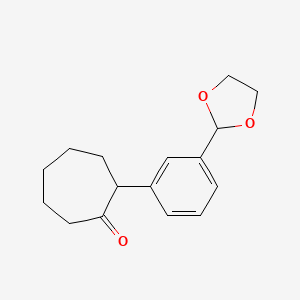

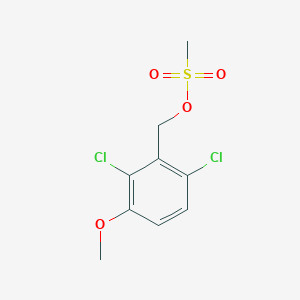
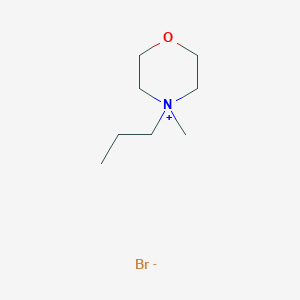
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)

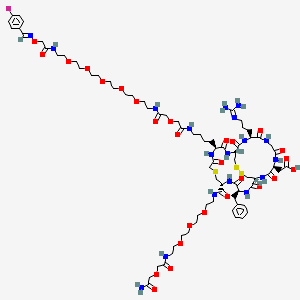
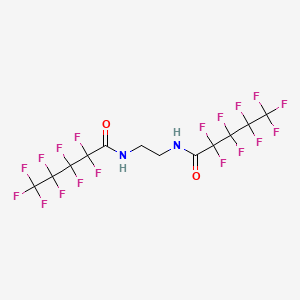

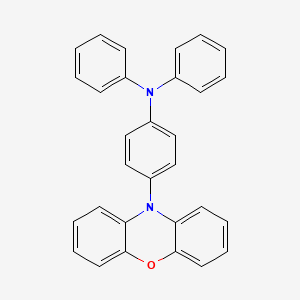
![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)
